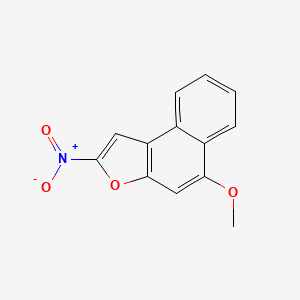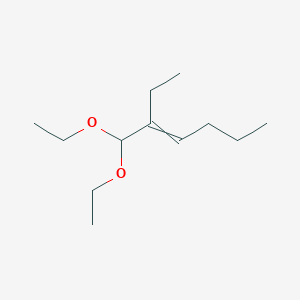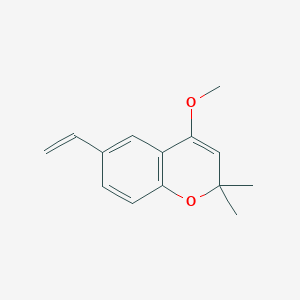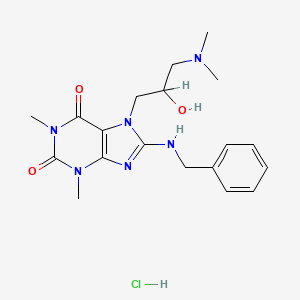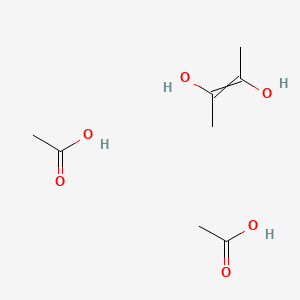
Acetic acid;but-2-ene-2,3-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;but-2-ene-2,3-diol is an organic compound that combines the properties of acetic acid and but-2-ene-2,3-diol Acetic acid is a simple carboxylic acid, while but-2-ene-2,3-diol is a diol with two hydroxyl groups on adjacent carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
Acetic acid;but-2-ene-2,3-diol can be synthesized through the oxidation of but-2-ene using peroxycarboxylic acids such as meta-chloroperoxybenzoic acid (MCPBA) or magnesium monoperoxyphthalate (MMPP) in nonaqueous solvents like chloroform, ether, acetone, or dioxane . The reaction involves the formation of an oxacyclopropane ring, which is then hydrolyzed to form the diol .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through the catalytic oxidation of but-2-ene using metal catalysts such as palladium-tellurium on carbon (PdTe/C). This method offers high selectivity and efficiency .
Chemical Reactions Analysis
Types of Reactions
Acetic acid;but-2-ene-2,3-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form vicinal diols using reagents like osmium tetroxide.
Reduction: Reduction reactions can convert the compound into different alcohols or hydrocarbons.
Substitution: Nucleophilic substitution reactions can occur at the hydroxyl groups, leading to the formation of ethers or esters.
Common Reagents and Conditions
Oxidation: Osmium tetroxide, potassium permanganate.
Reduction: Hydrogen gas with metal catalysts.
Substitution: Alkyl halides, acid chlorides.
Major Products
Oxidation: Vicinal diols.
Reduction: Alcohols, hydrocarbons.
Substitution: Ethers, esters.
Scientific Research Applications
Acetic acid;but-2-ene-2,3-diol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug synthesis.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of acetic acid;but-2-ene-2,3-diol involves its interaction with various molecular targets and pathways. The compound can undergo oxidation to form reactive intermediates, which can then participate in further chemical reactions. The hydroxyl groups on the diol can form hydrogen bonds with other molecules, influencing its reactivity and interactions .
Comparison with Similar Compounds
Similar Compounds
Butane-2,3-diol: A similar diol with two hydroxyl groups on adjacent carbon atoms.
Ethylene glycol: A simpler diol with two hydroxyl groups on adjacent carbon atoms.
Propylene glycol: Another diol with hydroxyl groups on adjacent carbon atoms.
Uniqueness
Acetic acid;but-2-ene-2,3-diol is unique due to its combination of acetic acid and but-2-ene-2,3-diol properties. This combination allows it to participate in a wider range of chemical reactions and makes it a versatile compound for various applications.
Properties
CAS No. |
73902-34-8 |
|---|---|
Molecular Formula |
C8H16O6 |
Molecular Weight |
208.21 g/mol |
IUPAC Name |
acetic acid;but-2-ene-2,3-diol |
InChI |
InChI=1S/C4H8O2.2C2H4O2/c1-3(5)4(2)6;2*1-2(3)4/h5-6H,1-2H3;2*1H3,(H,3,4) |
InChI Key |
VESNOBZGGRGAAL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C(C)O)O.CC(=O)O.CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-[2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-(5-amino-3,4-dihydroxy-6-methyloxan-2-yl)oxy-2-[4-[4-(2-aminoethylcarbamoyl)-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-5-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B14437509.png)

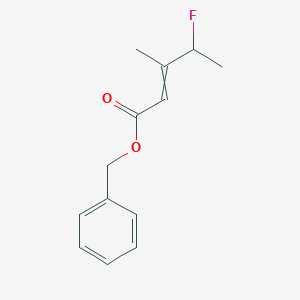

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
![[2-(Diphenylphosphanyl)ethyl]phosphonic acid](/img/structure/B14437547.png)
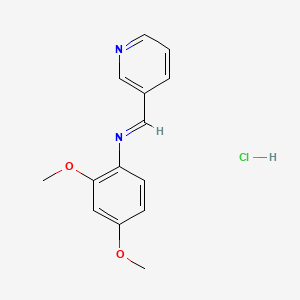
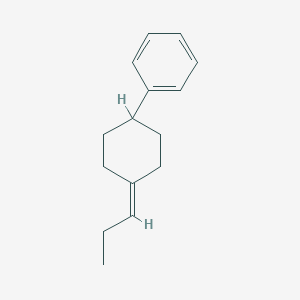
![4,4'-Dipentyl-1,1'-bi(bicyclo[2.2.2]octane)](/img/structure/B14437559.png)
